molecular formula C12H15N3O2 B2445849 [1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894023-53-1

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2445849
CAS No.: 894023-53-1
M. Wt: 233.271
InChI Key: NPMXLQCEXYFKPA-UHFFFAOYSA-N
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Description

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound that features a pyrrolidine ring substituted with a p-tolyl group and a urea moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The presence of the p-tolyl group and the urea moiety further enhances the compound’s potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of [1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can be achieved through several synthetic routes. One common method involves the reaction of a p-tolyl-substituted pyrrolidine derivative with an isocyanate to form the urea moiety. The reaction conditions typically include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the final product.

Chemical Reactions Analysis

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)14-12(13)17/h2-5,9H,6-7H2,1H3,(H3,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMXLQCEXYFKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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